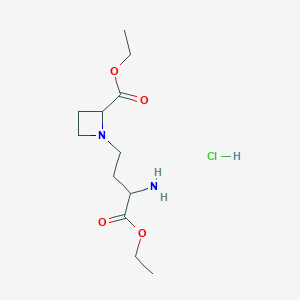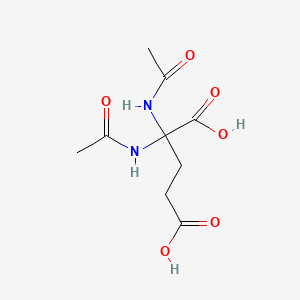
WYE 354-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WYE 354-d3 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival. This compound is particularly notable for its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WYE 354-d3 involves several steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical-grade compounds .
Análisis De Reacciones Químicas
Types of Reactions
WYE 354-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
WYE 354-d3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of mTOR in cancer cell growth and proliferation, and to develop targeted therapies for various types of cancer
Biology: It is used to investigate the signaling pathways involved in cell growth, metabolism, and autophagy
Medicine: It is being explored as a potential therapeutic agent for diseases characterized by dysregulated mTOR signaling, such as cancer and neurodegenerative disorders
Industry: It is used in the development of new drugs and therapeutic strategies targeting mTOR
Mecanismo De Acción
WYE 354-d3 exerts its effects by competitively inhibiting the ATP-binding site of mTOR, thereby blocking its kinase activity. This inhibition affects both mTORC1 and mTORC2, leading to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets of this compound include the phosphorylation sites on proteins such as S6 kinase and Akt .
Comparación Con Compuestos Similares
Similar Compounds
Rapamycin: Another mTOR inhibitor that primarily targets mTORC1.
PP242: A dual mTORC1/mTORC2 inhibitor similar to WYE 354-d3.
Torin1: A potent and selective mTOR inhibitor with a similar mechanism of action
Uniqueness
This compound is unique in its ability to inhibit both mTORC1 and mTORC2 with high specificity and potency. This dual inhibition makes it particularly effective in overcoming resistance mechanisms that may arise with selective mTORC1 inhibitors .
Propiedades
Número CAS |
1794791-66-4 |
|---|---|
Fórmula molecular |
C₂₄H₂₆D₃N₇O₅ |
Peso molecular |
498.55 |
Sinónimos |
4-[6-[4-[[(Methoxy-d3)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic Acid Methyl Ester; WYE-354-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


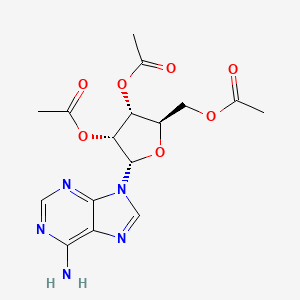
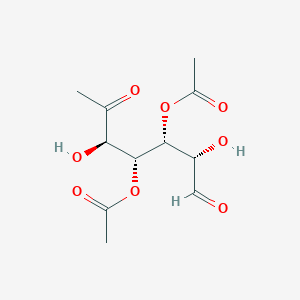

![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
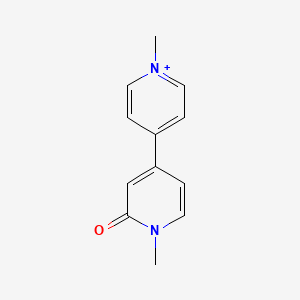
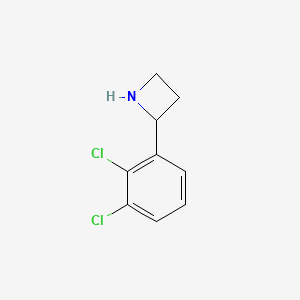
![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)
